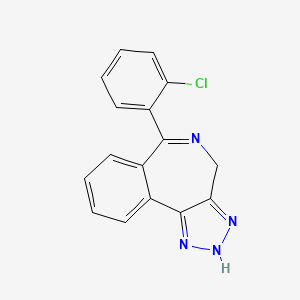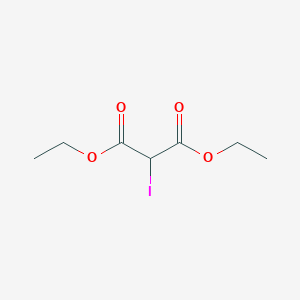
Propanedioic acid, iodo-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, iodo-, diethyl ester, also known as diethyl iodomalonate, is an organic compound with the molecular formula C7H11IO4. It is a derivative of malonic acid where two ethyl groups are esterified, and one hydrogen atom is replaced by an iodine atom. This compound is of interest due to its reactivity and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, iodo-, diethyl ester can be synthesized through the iodination of diethyl malonate. The typical synthetic route involves the following steps:
Formation of Enolate: Diethyl malonate is treated with a strong base such as sodium ethoxide to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, iodo-, diethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form diethyl malonate.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can be used for hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted malonates can be formed.
Reduction Products: Reduction typically yields diethyl malonate.
Hydrolysis Products: Hydrolysis results in the formation of malonic acid and ethanol.
Aplicaciones Científicas De Investigación
Propanedioic acid, iodo-, diethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Mecanismo De Acción
The mechanism of action of propanedioic acid, iodo-, diethyl ester involves its reactivity as an electrophile due to the presence of the iodine atom. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic pathways to form new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: The parent compound without the iodine atom.
Dimethyl Malonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl Bromomalonate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Propanedioic acid, iodo-, diethyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its analogs. The iodine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives .
Propiedades
Número CAS |
73817-95-5 |
|---|---|
Fórmula molecular |
C7H11IO4 |
Peso molecular |
286.06 g/mol |
Nombre IUPAC |
diethyl 2-iodopropanedioate |
InChI |
InChI=1S/C7H11IO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
NWYOFLRIYRNYAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
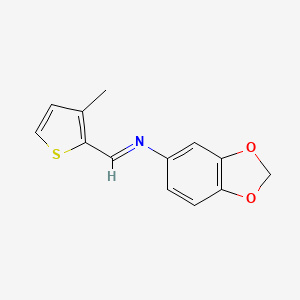
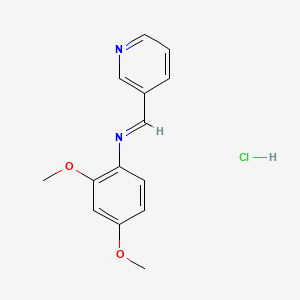
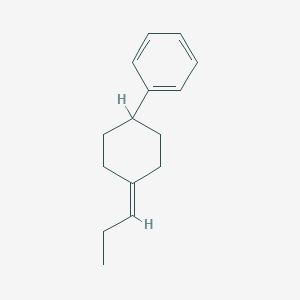
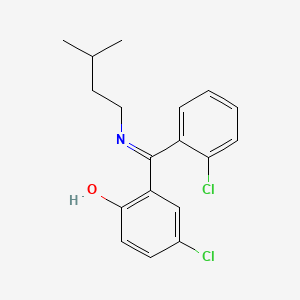
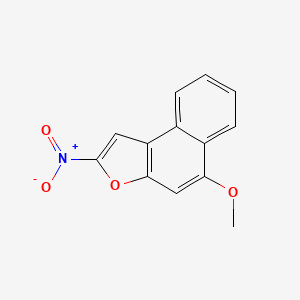
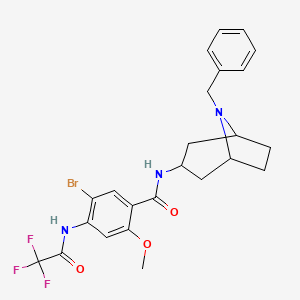
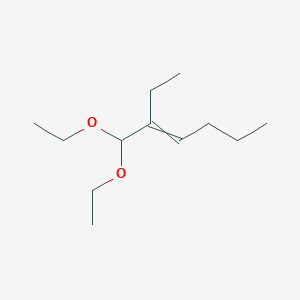
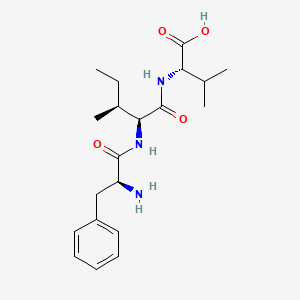
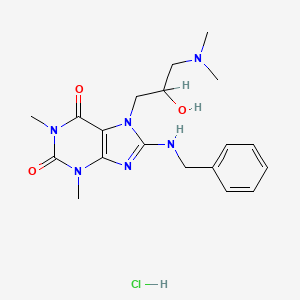
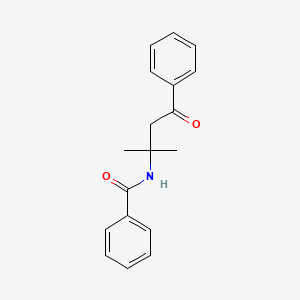
![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
